2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with two fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-difluoroaniline with 2-bromo-3-methylpyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring system . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert nitro groups to amines.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern and biological activity.
Uniqueness
2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10F2N2 |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2/c1-9-4-3-7-18-8-12(17-14(9)18)13-10(15)5-2-6-11(13)16/h2-8H,1H3 |
InChI Key |
LGHXREBHMIWJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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